N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(1E)-1-(furan-2-yl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a furan ring, a triazole ring, and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(furan-2-yl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps:
Formation of the Furan-2-yl Ethylidene Intermediate: This step involves the reaction of furan-2-carbaldehyde with an appropriate ethylidene precursor under acidic or basic conditions.
Synthesis of the Triazole Derivative: The triazole ring is formed by reacting 4-methylphenylhydrazine with phenyl isothiocyanate, followed by cyclization.
Coupling Reaction: The final step involves coupling the furan-2-yl ethylidene intermediate with the triazole derivative in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(furan-2-yl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
N’-[(1E)-1-(furan-2-yl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structural features.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(furan-2-yl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The furan and triazole rings may play a crucial role in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- **N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(1E)-1-(furan-2-yl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C23H21N5O2S |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[(E)-1-(furan-2-yl)ethylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H21N5O2S/c1-16-10-12-18(13-11-16)22-26-27-23(28(22)19-7-4-3-5-8-19)31-15-21(29)25-24-17(2)20-9-6-14-30-20/h3-14H,15H2,1-2H3,(H,25,29)/b24-17+ |
InChI Key |
YISCZZVZEPQTFS-JJIBRWJFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C(\C)/C4=CC=CO4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=C(C)C4=CC=CO4 |
Origin of Product |
United States |
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